Product packaging for 2-(4-Amino-2-methylphenyl)acetonitrile(Cat. No.:)

2-(4-Amino-2-methylphenyl)acetonitrile

Cat. No.: B8703015
M. Wt: 146.19 g/mol
InChI Key: KHOJTLMVADBIIT-UHFFFAOYSA-N
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Description

Contextual Significance of Arylacetonitriles in Organic Chemistry Research

Arylacetonitriles, characterized by a cyanomethyl group (–CH₂CN) attached to an aromatic ring, are highly valued precursors in organic synthesis. Their importance stems from the reactivity of both the nitrile group and the adjacent benzylic position. The nitrile moiety can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various nitrogen-containing heterocycles, making it a versatile functional group.

Furthermore, the protons on the carbon adjacent to the aryl ring are acidic, facilitating reactions such as α-alkylation to form new carbon-carbon bonds. This reactivity allows for the elaboration of the carbon skeleton, a crucial step in the construction of complex molecular architectures. In medicinal chemistry, the nitrile group is recognized as a bioisostere for carbonyl groups, capable of acting as a hydrogen bond acceptor, which can be pivotal for a molecule's biological activity.

Overview of Research Trajectories for 2-(4-Amino-2-methylphenyl)acetonitrile and Related Scaffolds

While dedicated research on this compound itself is not extensively documented in publicly available literature, the broader class of aminophenylacetonitrile derivatives serves as crucial intermediates in the synthesis of pharmaceutically active compounds. The strategic placement of amino and methyl groups on the phenyl ring of the title compound offers multiple points for chemical modification, suggesting its potential as a valuable scaffold.

Research into structurally similar compounds reveals their role in significant therapeutic areas:

Anthelmintic Agents: A closely related compound, 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, is a known intermediate and impurity in the synthesis of Closantel, a broad-spectrum anthelmintic drug used in veterinary medicine. bldpharm.com This highlights the utility of the aminophenylacetonitrile core in developing antiparasitic agents. Moreover, a class of compounds known as amino-acetonitrile derivatives (AADs) has been identified as a new generation of synthetic anthelmintics with activity against nematode strains that are resistant to existing drugs. synhet.com

Oncology: Scaffolds like 2-(4-aminophenyl)-2-methylpropanenitrile (B175465) are key intermediates in the synthesis of potent PI3K/mTOR inhibitors. These inhibitors are a major focus of cancer research due to their role in cell growth and proliferation pathways. The synthesis of derivatives of NVP-BEZ235, a dual PI3K/mTOR inhibitor, utilizes such an intermediate, underscoring the value of the aminophenylacetonitrile motif in developing anticancer therapeutics.

These examples demonstrate a clear research trajectory where the aminophenylacetonitrile scaffold is a foundational element for constructing complex, biologically active molecules.

Scope and Objectives of the Research Outline on this compound

The primary objective of this article is to provide a focused scientific overview of this compound. It aims to establish the compound's significance by first contextualizing the broader importance of the arylacetonitrile chemical class in organic synthesis. Subsequently, it explores the documented and potential research applications of this compound and its structural analogues, particularly their established role as intermediates in the development of medicinal agents. The content is strictly confined to the chemical and synthetic aspects of the compound within an academic research framework.

Chemical and Physical Properties

Below is a table summarizing the key chemical identifiers and computed physical properties for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 135135-39-8
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Canonical SMILES CC1=C(C=C(C=C1)N)CC#N
InChI Key RILAWGZJILWHQR-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B8703015 2-(4-Amino-2-methylphenyl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(4-amino-2-methylphenyl)acetonitrile

InChI

InChI=1S/C9H10N2/c1-7-6-9(11)3-2-8(7)4-5-10/h2-3,6H,4,11H2,1H3

InChI Key

KHOJTLMVADBIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)CC#N

Origin of Product

United States

Synthetic Methodologies for 2 4 Amino 2 Methylphenyl Acetonitrile and Its Chemical Precursors

Established Synthetic Pathways to 2-(4-Amino-2-methylphenyl)acetonitrile

Traditional synthetic routes provide reliable methods for the preparation of this compound and its precursors. These pathways often involve multi-step sequences that are well-documented in organic chemistry literature.

Strecker Synthesis Approaches and Mechanistic Considerations

The Strecker synthesis, first reported in 1850, is a classic and versatile method for preparing α-aminonitriles, which are direct precursors to amino acids upon hydrolysis. wikipedia.orgorganic-chemistry.org The reaction is a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), ammonia (B1221849) (or an amine), and a cyanide source. wikipedia.orgnih.gov

The mechanism of the Strecker synthesis begins with the reaction between the aldehyde (in this case, a substituted benzaldehyde) and ammonia to form an imine. This is often catalyzed by a mild acid. organic-chemistry.orgmasterorganicchemistry.com The ammonium (B1175870) salt, such as ammonium chloride (NH₄Cl), can serve as both a source of ammonia and a mild acid to protonate the carbonyl, making it more electrophilic for the attack by ammonia. masterorganicchemistry.com Following the formation of a tetrahedral intermediate, water is eliminated to yield an iminium ion. wikipedia.orgmasterorganicchemistry.com The cyanide ion, typically from potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), then acts as a nucleophile, attacking the iminium carbon to form the α-aminonitrile. wikipedia.orgnih.govmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group can yield the corresponding α-amino acid. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a plausible Strecker approach would involve 4-amino-2-methylbenzaldehyde (B1269532) as the starting carbonyl compound.

Mechanistic Steps:

Imine Formation: 4-amino-2-methylbenzaldehyde reacts with ammonia. The reaction is acid-catalyzed, leading to the formation of the corresponding imine after the elimination of water. organic-chemistry.org

Cyanide Addition: A cyanide nucleophile attacks the imine carbon, resulting in the formation of the target α-aminonitrile, this compound. organic-chemistry.org

Table 1: Key Features of the Strecker Synthesis
ComponentRoleCommon Reagents
Carbonyl CompoundProvides the carbon skeletonAldehydes, Ketones
Amine SourceProvides the amino groupAmmonia, Ammonium Chloride, Primary Amines
Cyanide SourceProvides the nitrile groupHCN, KCN, NaCN, TMSCN nih.gov
CatalystFacilitates imine formationMild acids

Cyanation Reactions in the Formation of Arylacetonitrile Intermediates

Cyanation reactions are fundamental for introducing the nitrile group onto an aromatic ring, a key step in forming arylacetonitrile intermediates. Several methods are widely employed, including the Sandmeyer, Rosenmund-von Braun, and palladium-catalyzed reactions. nih.gov

The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl nitrile. The process begins with the diazotization of a primary aromatic amine (like 4-amino-2-methylaniline) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. masterorganicchemistry.com This intermediate is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group with a cyanide group, yielding the aryl nitrile. masterorganicchemistry.com The mechanism is believed to involve a free radical pathway initiated by a single electron transfer from the copper(I) species to the diazonium salt. byjus.com

The Rosenmund-von Braun reaction provides another route, directly converting an aryl halide to an aryl nitrile using copper(I) cyanide, often at high temperatures in a polar solvent like DMF or pyridine (B92270). organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) cyanide, forming a Cu(III) intermediate, followed by reductive elimination to give the aryl nitrile. organic-chemistry.org Modern variations of this reaction utilize catalytic amounts of copper, making the process more efficient and simplifying product purification. organic-chemistry.org

Palladium-catalyzed cyanation has emerged as a powerful and versatile alternative, offering milder reaction conditions and greater functional group tolerance compared to traditional copper-mediated methods. nih.govresearchgate.net In these reactions, an aryl halide (chloride, bromide, or iodide) or triflate is coupled with a cyanide source in the presence of a palladium catalyst. nih.govblogspot.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (like Zn(CN)₂) or cyanide exchange, and finally reductive elimination to form the C-CN bond and regenerate the Pd(0) catalyst. researchgate.net A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can be mitigated by using less toxic and less soluble cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govresearchgate.net

Table 2: Comparison of Aryl Cyanation Methods
ReactionStarting MaterialKey ReagentGeneral Conditions
Sandmeyer ReactionAryl AmineNaNO₂, H⁺, then CuCN masterorganicchemistry.comLow temperatures for diazotization
Rosenmund-von Braun ReactionAryl HalideCuCN (stoichiometric or catalytic) High temperatures (up to 200°C) organic-chemistry.org
Palladium-Catalyzed CyanationAryl Halide/TriflatePd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) nih.govMilder temperatures (≤ 100°C) nih.gov

Preparation of Aminoacetonitrile Derivatives via Ketimine Magnesium Halides

The synthesis of α-aminonitriles can also be achieved through the reaction of ketimine magnesium halides with a source of cyanide. This method offers an alternative to the classic Strecker synthesis. The process involves the formation of a ketimine by reacting a ketone with an amine. This ketimine is then treated with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding ketimine magnesium halide. This intermediate subsequently reacts with a cyanide source, like hydrogen cyanide or an alkali metal cyanide, to yield the α-aminonitrile. This approach is particularly useful for producing α,α-disubstituted amino acids after hydrolysis of the nitrile.

Green Chemistry and Sustainable Synthetic Routes for Acetonitrile (B52724) Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitriles to reduce environmental impact and improve safety. This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes.

Utilization of Environmentally Benign Conditions and Reagents

A key focus in green nitrile synthesis is replacing highly toxic cyanide sources, such as HCN and alkali metal cyanides, with safer alternatives. nih.gov Less toxic reagents like potassium ferrocyanide (K₄[Fe(CN)₆]) and cuprous thiocyanate (B1210189) have been successfully used in palladium-catalyzed cyanation reactions. researchgate.nettcichemicals.com Formamide has also been explored as a cyanide-free source for the cyano group. blogspot.com

Biocatalysis presents a highly sustainable alternative for nitrile synthesis and transformation. mdpi.com Enzymes like nitrile hydratases can convert nitriles to valuable amides under mild, aqueous conditions, as seen in the industrial synthesis of acrylamide. researchgate.netcetjournal.it Furthermore, aldoxime dehydratases offer a cyanide-free route to nitriles by catalyzing the dehydration of aldoximes, which are readily prepared from aldehydes and hydroxylamine (B1172632). mdpi.comnih.gov This enzymatic approach operates in water at mild temperatures and avoids the use of toxic reagents. nih.gov

The use of greener solvents is another cornerstone of sustainable synthesis. Water is an ideal green solvent, and reactions like the Strecker synthesis have been successfully performed in aqueous media, often using catalysts like β-cyclodextrin or indium metal to facilitate the reaction. nih.govorganic-chemistry.org

Table 3: Green Approaches in Nitrile Synthesis
Green StrategyExampleBenefit
Safer Cyanide SourcesUsing K₄[Fe(CN)₆] in Pd-catalyzed reactions researchgate.netReduced toxicity and handling risks
Cyanide-Free RoutesAldoxime dehydratase for nitrile synthesis from aldoximes mdpi.comAvoids use of any toxic cyanide reagents
BiocatalysisNitrile hydratase for converting nitriles to amides researchgate.netMild, aqueous conditions; high selectivity
Green SolventsStrecker reaction performed in water nih.govReduced environmental impact, improved safety

Industrial Production Methodologies and Optimization Strategies

The industrial-scale synthesis of a specific chemical like this compound requires robust and optimized processes to ensure cost-effectiveness, safety, consistency, and sustainability. gd3services.como2h.com Process optimization is a critical phase in chemical development, aiming to refine synthetic routes for large-scale manufacturing. gd3services.compharmtech.com

Key objectives in industrial process optimization include:

Maximizing Yield and Purity: This involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to find the optimal conditions. acs.org

Cost-Effectiveness: Strategies include shortening the synthetic route, using cheaper and more readily available raw materials, and replacing expensive reagents with more economical alternatives. o2h.com

Safety and Environmental Impact: A primary goal is to eliminate or minimize the use of highly hazardous reagents and reaction conditions. gd3services.como2h.com This also involves reducing waste generation and developing efficient purification methods, such as crystallization, to replace solvent-intensive techniques like column chromatography. o2h.comblazingprojects.com

Process Efficiency: This focuses on minimizing the number of synthetic steps, avoiding extreme temperatures or pressures to reduce energy consumption, and ensuring the process is reproducible and scalable. gd3services.compharmtech.com

For a compound like this compound, a "one-pot" method has been described for its preparation. google.com This approach involves conducting a condensation reaction followed by a reduction step in the same reactor without isolating the intermediate. Specifically, chlorobenzyl cyanide and 4-chloro-2-nitrotoluene (B43163) are used as raw materials. After the initial condensation, the pH is adjusted, and the intermediate is reduced using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst to yield the final product. google.com Such one-pot procedures are highly desirable in industrial settings as they reduce processing time, solvent use, and waste.

Enhancements in Reaction Efficiency and Yield in Acetonitrile Production

A well-documented strategy for a structurally similar compound involves a two-step sequence in a single reactor: a condensation reaction to form the carbon skeleton, followed by an in-situ reduction of a nitro group. google.com This approach can be adapted for the synthesis of this compound. The process would begin with the synthesis of the precursor, 2-(2-methyl-4-nitrophenyl)acetonitrile (B3144062). This intermediate is typically formed via the nucleophilic substitution of a halogen on a 2-methyl-4-nitrobenzyl halide with a cyanide salt.

Following the formation of the nitro-intermediate, the reduction of the nitro group is performed in the same reaction vessel. A common method is catalytic reduction using hydrazine hydrate in the presence of a catalyst like iron trichloride (B1173362) on a carrier such as activated carbon. google.com This one-pot approach significantly improves upon classical methods that require the isolation of the nitro-intermediate, leading to yields often exceeding 90% for the final amino product. google.com

The table below details reaction parameters from a one-pot synthesis of a similar compound, illustrating the conditions that lead to high efficiency and yield. google.com

Table 1: Example Parameters for a One-Pot Synthesis of an Amino-Substituted Phenylacetonitrile (B145931) Derivative google.com
ParameterEmbodiment 1Embodiment 2
Starting Nitro-Compound (mol) 0.200.15
Solvent MethanolEthanol
Condensation Base 50% NaOH50% NaOH
Reduction Agent Hydrazine HydrateHydrazine Hydrate
Catalyst Iron TrichlorideNot specified
Carrier Activated CarbonNot specified
Reduction Temperature 60-80 °C (Reflux)60-80 °C (Reflux)
Final Product Yield 89.0%91.8%
Final Product Purity (HPLC) 99.7%99.4%

Role of Continuous Flow Reactors and Catalytic Approaches

Modern synthetic chemistry increasingly employs continuous flow reactors and advanced catalytic systems to further enhance safety, efficiency, and scalability, particularly in the manufacture of pharmaceutical intermediates.

Catalytic Approaches: The reduction of the precursor 2-(2-methyl-4-nitrophenyl)acetonitrile is a critical step where catalysis plays a central role. While classical methods might use stoichiometric reducing agents like tin in hydrochloric acid, catalytic methods are superior in terms of atom economy and waste reduction. A prominent catalytic system involves using hydrazine hydrate as a hydrogen source with a transition metal catalyst, such as iron trichloride (FeCl₃), supported on a high-surface-area material like activated carbon. google.com The catalyst facilitates the decomposition of hydrazine and the subsequent reduction of the nitro group. The mass ratio of the catalyst to the starting nitro-compound is typically low, often in the range of 2-5%, highlighting its efficiency. google.com Alternative catalytic approaches include catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. These methods are highly effective but require specialized equipment to handle gaseous hydrogen under pressure.

Continuous Flow Reactors: The synthesis of this compound is well-suited for adaptation to a continuous flow process. Flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. pharmtech.comnih.gov This technology offers significant advantages over traditional batch processing for this specific synthesis. For instance, the initial cyanation step to produce the nitro-intermediate often uses toxic cyanide reagents, while the subsequent nitro reduction can be highly exothermic.

Continuous flow reactors enhance safety by minimizing the volume of hazardous material present at any given moment and providing superior temperature control due to a high surface-area-to-volume ratio, thereby mitigating the risks of thermal runaways. pharmtech.comuc.pt Furthermore, individual reaction steps, such as the formation of the nitro-precursor and its subsequent catalytic reduction, can be "telescoped" into a sequential flow system. uc.pt In such a setup, the output from the first reactor (containing the nitro-intermediate) is directly fed into a second reactor, where it is mixed with the reducing agent and passed through a packed bed containing an immobilized catalyst. This integration eliminates intermediate workup steps and allows for a fully automated, end-to-end production line. pharmtech.com

The table below summarizes the key advantages of applying continuous flow technology to the synthesis of compounds like this compound.

Table 2: Advantages of Continuous Flow Reactors in Phenylacetonitrile Synthesis
AdvantageDescriptionRelevance to Synthesis
Enhanced Safety Small reactor volumes and superior heat exchange reduce risks associated with exothermic reactions and hazardous reagents. pharmtech.comCrucial for managing the exothermicity of nitro group reduction and handling toxic cyanide precursors.
Improved Yield & Selectivity Precise control over stoichiometry, residence time, and temperature minimizes byproduct formation. nih.govLeads to a purer final product and reduces the need for extensive purification.
Process Scalability Production is scaled by running the system for longer periods (numbering-up) rather than using larger, more dangerous reactors (scaling-up). uc.ptFacilitates a smoother transition from laboratory-scale synthesis to industrial production.
Automation The entire process can be automated, ensuring high reproducibility and reducing manual labor. pharmtech.comIncreases process robustness and allows for consistent product quality.
Reaction Telescoping Multiple reaction steps can be linked in sequence without isolating intermediates. uc.ptIdeal for the multi-step synthesis, combining the cyanation and reduction steps to improve overall efficiency.

Chemical Reactivity and Transformation Mechanisms of 2 4 Amino 2 Methylphenyl Acetonitrile

Reactions Involving the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis, reduction, and various carbon-carbon bond-forming reactions.

The hydrolysis of the nitrile group in 2-(4-Amino-2-methylphenyl)acetonitrile provides a direct route to the corresponding carboxylic acid, 2-(4-Amino-2-methylphenyl)acetic acid. This transformation can be achieved under both acidic and basic conditions, typically proceeding through an amide intermediate, 2-(4-Amino-2-methylphenyl)acetamide. libretexts.orgjove.comjove.com

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. jove.comlumenlearning.com A series of proton transfers leads to the formation of the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. jove.comorganicchemistrytutor.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com This is followed by protonation from water to yield an imidic acid, which tautomerizes to the amide. libretexts.orgchemistrysteps.com Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which requires an acidic workup to produce the final carboxylic acid. jove.comorganicchemistrytutor.com Vigorous conditions, such as high temperatures, generally favor the formation of the carboxylic acid, while milder basic conditions may allow for the isolation of the amide intermediate. organicchemistrytutor.com

Table 1: Conditions for Hydrolysis of this compound

ConditionReagentsIntermediateFinal Product
Acidic H₂O, H₂SO₄ or HCl (aq), Heat2-(4-Amino-2-methylphenyl)acetamide2-(4-Amino-2-methylphenyl)acetic acid
Basic H₂O, NaOH or KOH (aq), Heat2-(4-Amino-2-methylphenyl)acetamide2-(4-Amino-2-methylphenyl)acetic acid (after acidic workup)

The nitrile group can be readily reduced to a primary amine, converting this compound into 2-(4-Amino-2-methylphenyl)ethan-1-amine. This transformation is a valuable method for synthesizing primary amines with an additional carbon atom compared to the starting material used to form the nitrile.

Common methods for this reduction include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.orglibretexts.org The reaction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by a protonation step during aqueous workup to yield the primary amine. libretexts.org

Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel, is another effective method. libretexts.orggoogle.com This process is often carried out at elevated temperature and pressure. libretexts.org Other modern reagents, such as diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165), have also been shown to effectively reduce a variety of aromatic nitriles to primary amines under mild conditions. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 2: Reagents for the Reduction of the Nitrile Group

Reagent/SystemProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)2-(4-Amino-2-methylphenyl)ethan-1-amineAnhydrous ether or THF, followed by aqueous workup
Catalytic Hydrogenation (H₂/Catalyst)2-(4-Amino-2-methylphenyl)ethan-1-amineCatalysts: Pd, Pt, or Ni; Elevated temperature and pressure
Diisopropylaminoborane/LiBH₄ (cat.)2-(4-Amino-2-methylphenyl)ethan-1-amineTHF, room temperature to reflux

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org The methylene (B1212753) group (—CH₂—) adjacent to the nitrile in this compound is activated by the electron-withdrawing nature of the cyano group. This allows it to act as the active hydrogen component in Knoevenagel condensations. wikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt. wikipedia.orgnih.gov The base deprotonates the active methylene group to form a carbanion intermediate. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated nitrile derivative. wikipedia.orgnih.gov This reaction is a powerful tool for C-C bond formation and is used in the synthesis of various fine chemicals and pharmaceutical intermediates. nih.govjocpr.com

Table 3: Knoevenagel Condensation of this compound

Carbonyl CompoundCatalystProduct Structure
BenzaldehydePiperidine/Acetic Acid2-(4-Amino-2-methylphenyl)-3-phenylacrylonitrile
AcetoneAmmonium Acetate2-(4-Amino-2-methylphenyl)-3-methylbut-2-enenitrile
Cyclohexanone[MeHMTA]BF₄ (Ionic Liquid)2-(4-Amino-2-methylphenyl)-2-(cyclohexylidene)acetonitrile

Reactivity of the Aromatic Amine Moiety

The primary aromatic amine group (-NH₂) significantly influences the reactivity of the benzene (B151609) ring and is itself susceptible to various transformations, most notably oxidation and substitution reactions.

The oxidation of the primary aromatic amine in this compound can lead to the formation of the corresponding nitroso or nitro derivatives. The product obtained often depends on the choice of oxidizing agent and the reaction conditions. mdpi.com

Oxidation to the nitroso compound, 2-(2-Methyl-4-nitrosophenyl)acetonitrile, can be achieved using reagents such as hydrogen peroxide in the presence of specific catalysts. mdpi.comnih.gov For instance, peroxotungstophosphate has been used to oxidize various aromatic amines to their respective nitroso compounds. nih.gov The nitroso group can be considered an intermediate on the pathway to the fully oxidized nitro group. at.ua

Further oxidation yields the nitro derivative, 2-(2-Methyl-4-nitrophenyl)acetonitrile (B3144062). Stronger oxidizing agents or more forcing conditions are typically required for this transformation. mdpi.com Reagents like sodium perborate (B1237305) in acetic acid or hydrogen peroxide with certain heteropolyacid catalysts can convert anilines to nitroarenes. mdpi.com The reaction temperature can be crucial for selectivity; lower temperatures often favor the nitroso derivative, while higher temperatures promote the formation of the nitro compound. mdpi.com

Table 4: Oxidation of the Aromatic Amine Moiety

Oxidizing Agent/SystemProduct
H₂O₂ / Peroxotungstophosphate catalyst2-(2-Methyl-4-nitrosophenyl)acetonitrile
Sodium Perborate / Acetic Acid2-(2-Methyl-4-nitrophenyl)acetonitrile
H₂O₂ / (NH₄)₆Mo₇O₂₄·4H₂O catalyst2-(2-Methyl-4-nitrophenyl)acetonitrile

The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. The methyl group is also an activating, ortho, para-directing group. In this compound, these two groups work in concert. The positions ortho to the strongly activating amino group are C3 and C5. The C5 position is also para to the methyl group. The C3 position is ortho to the methyl group. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions of the aromatic ring. Reactions such as halogenation, sulfonation, and nitration (which competes with oxidation of the amine group) would occur at these positions.

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is generally unfavorable. SNAr reactions typically require an aromatic ring substituted with strong electron-withdrawing groups (like nitro groups) and a good leaving group, neither of which are present in the starting molecule. rsc.orgresearchgate.net The presence of the electron-donating amino and methyl groups further deactivates the ring toward nucleophilic attack.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

ReactionElectrophileExpected Major Products
Bromination Br₂ / FeBr₃2-(4-Amino-3,5-dibromo-2-methylphenyl)acetonitrile
Chlorination Cl₂ / FeCl₃2-(4-Amino-3,5-dichloro-2-methylphenyl)acetonitrile
Sulfonation Fuming H₂SO₄5-Amino-2-(cyanomethyl)-3-methylbenzenesulfonic acid

Condensation Reactions with Carbonyl Compounds

The primary amino group in this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netiosrjournals.org This reaction is a cornerstone of imine synthesis and typically proceeds under acid or base catalysis, or through the application of heat. iosrjournals.org The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine. iosrjournals.org

The reaction of a primary amine with an aldehyde or ketone to form a Schiff base is a well-established transformation in organic chemistry. researchgate.net For instance, the condensation of various aromatic amines with aromatic aldehydes has been extensively studied. researchgate.net In a related example, 2-(4-aminophenyl)acetonitrile has been shown to react efficiently with a range of substituted aromatic aldehydes in the presence of a 3,5-difluoroarylboronic acid catalyst to yield the corresponding Schiff bases in good yields at room temperature. researchgate.net This suggests that this compound would behave similarly.

The general reaction can be represented as follows:

General reaction scheme for the formation of Schiff bases from this compound and a carbonyl compound.

Table 1: Examples of Expected Condensation Reactions with Carbonyl Compounds

Carbonyl CompoundExpected ProductReaction Conditions
Benzaldehyde2-(2-Methyl-4-((E)-benzylideneamino)phenyl)acetonitrileAcid or base catalysis, room temperature or reflux researchgate.netresearchgate.net
Acetone2-(2-Methyl-4-((E)-propan-2-ylideneamino)phenyl)acetonitrileAcid or base catalysis, reflux iosrjournals.org
4-Methoxybenzaldehyde2-(2-Methyl-4-((E)-(4-methoxybenzylidene)amino)phenyl)acetonitrileAcid or base catalysis, room temperature or reflux researchgate.net

Intramolecular Cyclization and Heterocycle Formation via Acetonitrile (B52724) Scaffold

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic cyano group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. arkat-usa.org The acetonitrile group, in particular, can participate in intramolecular cyclization reactions, leading to the formation of five- or six-membered rings.

One common pathway involves the reaction of α-aminonitriles with α,β-unsaturated carbonyl compounds. This can lead to the formation of dihydropyrrole carbonitriles through a sequence of Michael addition and subsequent intramolecular cyclization. nih.gov While direct examples with this compound are not prevalent in the literature, the general reactivity pattern of α-aminonitriles suggests its potential in such transformations.

Furthermore, the amino and acetonitrile groups can be involved in reactions that lead to the formation of fused heterocyclic systems. For instance, in related aminophenylacetonitrile derivatives, intramolecular reactions can be induced to form indole (B1671886) or quinoline (B57606) frameworks, depending on the specific reagents and reaction conditions. The presence of the methyl group on the aromatic ring can also influence the regioselectivity of these cyclization reactions.

Table 2: Potential Heterocyclic Systems from this compound

Heterocyclic SystemGeneral Synthetic StrategyPotential Reactants
Substituted PyrrolesReaction with α,β-unsaturated ketones followed by cyclization and aromatizationMethyl vinyl ketone, Chalcone
Fused PyrimidinesCondensation with a three-carbon electrophileMalonyl chloride, Diethyl malonate
Indole DerivativesReductive cyclization or transition-metal-catalyzed cyclizationNot applicable (intramolecular)

Reactivity of the Aromatic Ring Substituents (Methyl Group)

The methyl group on the aromatic ring of this compound is not merely a passive substituent; it can influence the reactivity of the molecule and participate in its own set of chemical transformations. The electron-donating nature of the methyl group can affect the nucleophilicity of the aromatic ring and the basicity of the amino group. researchgate.net

The methyl group itself can undergo reactions such as oxidation or halogenation under specific conditions. For example, reactions with strong oxidizing agents can potentially convert the methyl group to a carboxylic acid. Free radical halogenation could introduce a halogen atom to the benzylic position of the methyl group.

Furthermore, the presence of the methyl group can direct the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. The methyl group is an ortho-, para-director, and in conjunction with the ortho-, para-directing amino group, it will influence the position of incoming electrophiles. Theoretical studies on the reaction of 4-methyl aniline (B41778) with hydroxyl radicals have shown that the methyl group can be a site of reaction, leading to the formation of various products. mdpi.com This indicates that under certain oxidative conditions, the methyl group of this compound could also be susceptible to attack.

Table 3: Potential Reactions of the Methyl Group

Reaction TypeReagents and ConditionsExpected Product
OxidationPotassium permanganate (B83412) (KMnO4), heat4-Amino-2-(cyanomethyl)benzoic acid
Free Radical HalogenationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN)2-(4-Amino-2-(bromomethyl)phenyl)acetonitrile
NitrationNitric acid, Sulfuric acidMixture of nitrated products on the aromatic ring

Derivatization Strategies and Synthesis of Advanced Chemical Structures

Design and Synthesis of Substituted 2-(4-Amino-2-methylphenyl)acetonitrile Derivatives

The design and synthesis of substituted derivatives of this compound can be approached through several synthetic routes, primarily targeting the amino group, the aromatic ring, or the α-carbon of the acetonitrile (B52724) group.

N-Substituted Derivatives: The primary amino group is readily susceptible to a variety of transformations. Standard procedures such as acylation, alkylation, and sulfonylation can be employed to introduce a wide range of functional groups. For instance, reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. Reductive amination with aldehydes or ketones provides N-alkyl or N,N-dialkyl derivatives.

Ring-Substituted Derivatives: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring, although the directing effects of the existing amino and methyl groups must be considered. Halogenation, nitration, and sulfonation are common examples, with the positions of substitution being influenced by the activating nature of the amino and methyl groups.

α-Substituted Derivatives: The methylene (B1212753) group of the acetonitrile moiety can be deprotonated with a suitable base to form a carbanion, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups at the α-position, leading to a diverse set of substituted arylacetonitrile derivatives.

A representative table of potential derivatization reactions is provided below:

Reaction TypeReagents and ConditionsProduct Type
N-AcylationAcyl chloride, pyridine (B92270)N-Acyl derivative
N-AlkylationAlkyl halide, K₂CO₃N-Alkyl derivative
N-SulfonylationSulfonyl chloride, Et₃NN-Sulfonyl derivative
Ring HalogenationN-BromosuccinimideRing-brominated derivative
α-AlkylationNaH, Alkyl halideα-Alkyl derivative

Formation of Heterocyclic Compounds Utilizing the Acetonitrile Moiety

The acetonitrile functional group is a key synthon for the construction of various heterocyclic ring systems. The reactivity of the nitrile and the adjacent methylene group allows for participation in a variety of cyclization reactions.

The synthesis of thiazole (B1198619) and thiophene (B33073) rings can be achieved from this compound through well-established synthetic methodologies.

Thiazole Derivatives: The Hantzsch thiazole synthesis provides a direct route to 2-aminothiazoles. This involves the reaction of an α-haloketone with a thiourea (B124793) derivative. In this context, this compound could be envisioned to be converted to a corresponding thioamide, which can then undergo condensation with an α-haloketone to furnish the thiazole ring.

Thiophene Derivatives: The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org Arylacetonitriles can also be employed in Gewald-type reactions. For instance, a one-pot, two-step, three-component reaction of arylacetonitriles, chalcones, and elemental sulfur can yield 2-amino-3-arylthiophenes. researchgate.net

A general scheme for the Gewald reaction is as follows:

Step 1: Knoevenagel condensation between the α-carbon of the acetonitrile and a carbonyl compound.

Step 2: Michael addition of elemental sulfur to the resulting α,β-unsaturated nitrile.

Step 3: Intramolecular cyclization and tautomerization to form the 2-aminothiophene ring.

The nitrile group of this compound is a key precursor for the synthesis of nitrogen-rich heterocycles like triazoles and tetrazoles.

Triazole Derivatives: 1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. nih.gov However, triazoles can also be formed from nitriles. One approach involves the copper-catalyzed reaction of nitriles with hydroxylamine (B1172632) to form an amidoxime, which then reacts with another nitrile equivalent to cyclize into a 1,2,4-triazole. nih.gov Additionally, a cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines can efficiently produce 1,2,4-triazoles. frontiersin.orgnih.gov

Tetrazole Derivatives: The most direct method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide, typically sodium azide, to an organonitrile. youtube.comacs.orgnih.govresearchgate.netorganic-chemistry.orgcapes.gov.br This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile. youtube.com The reaction proceeds through the coordination of the acid to the nitrile nitrogen, followed by nucleophilic attack of the azide anion, ring closure, and protonation to yield the tetrazole ring. youtube.com

HeterocycleKey ReagentsGeneral Method
1,2,4-TriazoleHydroxylamine, Nitrile, Cu catalystAmidoxime formation and cyclization
1H-TetrazoleSodium azide, Lewis/Brønsted acid[3+2] Cycloaddition

The aromatic portion of this compound can be utilized in the construction of fused heterocyclic systems like indoles and isoindoles.

Indole (B1671886) Derivatives:

Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. chem-station.comwikipedia.orgalfa-chemistry.comtcichemicals.commdpi.com To utilize this compound in this synthesis, the amino group would first need to be converted to a hydrazine (B178648) functionality. The resulting hydrazine could then be reacted with a suitable carbonyl compound to form a hydrazone, which upon treatment with acid, would cyclize to form the indole ring. wikipedia.org

Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne offers a more convergent approach. nih.govwikipedia.orgub.edusynarchive.comacs.org While not a direct use of the starting compound, derivatives of this compound, for instance, an o-iodo derivative, could be coupled with alkynes to produce highly substituted indoles. nih.gov

Isoindole Derivatives: Isoindoles can be synthesized from the reaction of o-phthalaldehyde (B127526) with primary amines. scite.airesearchgate.netacs.orgnih.govthieme-connect.com In this context, the primary amino group of this compound would react with o-phthalaldehyde in a condensation reaction to form the isoindole core. scite.ai The stability of the resulting isoindole can be influenced by the substituents on the amine. thieme-connect.com

Benzothiazole (B30560) Derivatives: 2-Substituted benzothiazoles can be synthesized through the condensation of 2-aminothiophenols with various functional groups, including nitriles. researchgate.netekb.egmdpi.comorganic-chemistry.orgnih.gov The reaction of 2-aminothiophenol (B119425) with this compound, often catalyzed by copper or a Brønsted acid, would lead to the formation of a 2-substituted benzothiazole where the substituent is the 4-amino-2-methylbenzyl group. organic-chemistry.orgnih.gov

Pyrimidine (B1678525) Derivatives: Pyrimidines can be synthesized from β-aminonitriles, which are themselves derived from the Thorpe-Ziegler reaction of nitriles. researchgate.net A more direct approach involves the condensation of N-vinyl or N-aryl amides with nitriles in the presence of trifluoromethanesulfonic anhydride (B1165640) and a base. nih.gov This would allow for the incorporation of the nitrile from this compound into a pyrimidine ring. Another method is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.org

Chiral Synthesis and Stereochemical Control in Arylacetonitrile Derivatization

The introduction of chirality and the control of stereochemistry are crucial aspects of modern organic synthesis, particularly in the preparation of biologically active molecules. For derivatives of this compound, stereochemical control can be exerted at the α-carbon of the acetonitrile moiety.

Asymmetric Synthesis of α-Arylacetonitriles: The enantioselective synthesis of chiral α-arylacetonitriles can be achieved through various catalytic methods. One approach is the copper-catalyzed radical relay pathway for the enantioselective cyanation of benzylic C-H bonds. nih.gov This method utilizes a chiral copper catalyst to trap an achiral benzylic radical, leading to the formation of a new C-CN bond with high enantioselectivity. nih.gov Another strategy involves the enantioselective deoxygenative cyanation of benzyl (B1604629) alcohols using a combination of photoredox and copper catalysis. researchgate.net

Stereoselective Derivatization: Once a chiral center is established, subsequent reactions must be conducted in a manner that preserves or controls the stereochemistry. The use of chiral auxiliaries attached to the amino group can direct the stereochemical outcome of reactions at the α-carbon. For example, a chiral sulfinamide auxiliary can be used to control the addition of nucleophiles to an imine derived from the nitrile, allowing for the diastereoselective synthesis of α-substituted derivatives.

The table below summarizes some approaches to chiral synthesis in this context:

MethodDescriptionKey Features
Catalytic Asymmetric CyanationEnantioselective introduction of a nitrile group to a prochiral substrate. nih.govUtilizes chiral transition metal catalysts (e.g., copper). nih.govresearchgate.netacs.orgresearchgate.net
Chiral Auxiliary ControlUse of a removable chiral group to direct the stereochemical outcome of a reaction.Allows for diastereoselective transformations.
Kinetic ResolutionSelective reaction of one enantiomer of a racemic mixture, leaving the other unreacted.Can be achieved with chiral catalysts or reagents.

Conjugation Chemistry for Functionalized Derivatives

The chemical structure of this compound, featuring a primary aromatic amine and a nitrile group, offers multiple avenues for derivatization. The primary amino group, in particular, serves as a versatile handle for conjugation, allowing for the attachment of a wide array of functional moieties through various chemical reactions. These modifications can be strategically employed to alter the molecule's physicochemical properties, introduce reporter tags, or link it to larger biomolecules. Key derivatization strategies focus on acylation, sulfonylation, reductive amination, and diazotization reactions.

Amide Bond Formation (Acylation)

One of the most prevalent methods for derivatizing primary anilines is through acylation to form a stable amide bond. This reaction involves the coupling of the amino group of this compound with a carboxylic acid or its activated derivative.

Reaction with Acyl Chlorides : A straightforward method for acylation involves the reaction with an acyl chloride in the presence of a base, such as pyridine or triethylamine. simply.sciencetuttee.co The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. simply.science This nucleophilic addition-elimination reaction is typically rapid and efficient. savemyexams.compearson.comchemguide.co.uk

Coupling with Carboxylic Acids : Direct condensation with a carboxylic acid can be achieved using coupling agents. nih.govd-nb.info Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid, facilitating the nucleophilic attack by the aniline (B41778). nih.govresearchgate.net This method is widely employed in medicinal chemistry for its mild conditions and broad substrate scope. nih.gov

Sulfonamide Synthesis (Sulfonylation)

The reaction of the primary amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide linkage. semanticscholar.orgcbijournal.com Sulfonamides are a significant functional group in medicinal chemistry. nih.govnih.gov

The synthesis can be performed under various conditions. Traditional methods often employ pyridine as both the solvent and the base. cbijournal.com More recent advancements include solvent-free conditions at room temperature, offering a greener alternative. semanticscholar.org Furthermore, visible-light-mediated photoredox catalysis has emerged as a mild and robust method for the sulfonylation of aniline derivatives using sulfinate salts or sulfonyl fluorides as the sulfonating agent. rsc.orgnih.govrsc.orgscispace.com

Reductive Amination

Reductive amination, also known as reductive alkylation, provides a direct route to N-alkylated derivatives. organic-chemistry.org This two-step, one-pot reaction involves the initial formation of an imine through the condensation of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to a secondary amine. rsc.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (STAB), being particularly common due to their selectivity and tolerance of various functional groups. acs.org Catalytic systems, including those based on indium(III) chloride/triethylsilane or ruthenium complexes, have also been developed for this transformation. organic-chemistry.org This method is highly effective for introducing specific alkyl groups onto the nitrogen atom of the aniline. rsc.org

Diazotization and Azo Coupling

The primary aromatic amine of this compound can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. researchgate.netslideshare.net This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. orgoreview.comlkouniv.ac.inorganic-chemistry.org

The resulting diazonium salt is a versatile intermediate. organic-chemistry.org It can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines. organic-chemistry.org This electrophilic aromatic substitution reaction yields highly colored azo compounds (Ar-N=N-Ar'), a class of molecules widely used as dyes and pigments. organic-chemistry.orgicrc.ac.ir The pH of the reaction medium is a critical parameter for successful azo coupling. organic-chemistry.org

Derivatization Strategies Overview

The following table summarizes the key conjugation strategies for modifying the amino group of this compound.

Reaction TypeReagent/CatalystResulting Functional GroupKey Features
Amide Bond Formation (Acylation)Acyl Chloride/Base or Carboxylic Acid/Coupling Agents (e.g., EDC, HOBt)Amide (-NHCOR)Forms a stable, neutral linkage; widely used in bioconjugation and medicinal chemistry. nih.gov
Sulfonamide Synthesis (Sulfonylation)Sulfonyl Chloride/Base or Sulfinate Salts/PhotocatalystSulfonamide (-NHSO₂R)Creates a stable, acidic N-H bond; important pharmacophore. nih.govrsc.org
Reductive AminationAldehyde or Ketone/Reducing Agent (e.g., NaBH₃(OAc), NaBH₄)Secondary Amine (-NHR)Direct method for N-alkylation; forms a more basic amine. organic-chemistry.orgacs.org
Diazotization and Azo Coupling1. NaNO₂/HCl (low temp) 2. Electron-rich aromatic compound (e.g., phenol)Azo Compound (-N=N-Ar')Produces highly colored compounds; classic method for dye synthesis. lkouniv.ac.inorganic-chemistry.org

Theoretical and Computational Investigations of 2 4 Amino 2 Methylphenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These computational methods solve approximations of the Schrödinger equation, providing insights into molecular geometry, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Density Functional Theory (DFT) and Hartree-Fock (HF) are two primary ab initio methods used in quantum chemistry. The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational but less accurate model by neglecting electron correlation.

DFT, in contrast, is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach includes a term for exchange-correlation energy, which accounts for the complex interactions between electrons. Various functionals (e.g., B3LYP) are used to approximate this energy, making DFT a highly versatile and widely used method that offers a good balance between computational cost and accuracy for predicting molecular properties. researchgate.netnih.gov

Specific DFT or HF studies providing optimized geometry, electronic energies, or other calculated parameters for 2-(4-Amino-2-methylphenyl)acetonitrile are not available in the reviewed literature.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govschrodinger.com A small gap suggests high reactivity and ease of electronic excitation, whereas a large gap indicates high stability and low reactivity. chemrxiv.org

Detailed HOMO-LUMO energy values, orbital visualizations, and the calculated energy gap specifically for this compound have not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.net The MEP map uses a color scale to indicate different potential regions: red typically signifies areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent regions of neutral or intermediate potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species and for identifying sites of intermolecular interactions. researchgate.net

An MEP map for this compound, which would identify its specific electrophilic and nucleophilic sites, is not available in published computational studies.

Global Reactivity Descriptors (Chemical Potential, Chemical Hardness, Electrophilicity Index)

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." chemrxiv.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. chemrxiv.org

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. However, calculated values for the chemical potential, chemical hardness, and electrophilicity index of this compound could not be located.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, intramolecular and intermolecular bonding, and hyperconjugative interactions within a molecule. pnrjournal.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. The analysis quantifies the stabilization energy associated with the delocalization of electron density from an occupied NBO (a donor) to an unoccupied NBO (an acceptor), providing deep insight into the electronic interactions that contribute to molecular stability. researchgate.net

A detailed NBO analysis, including stabilization energies and charge transfer interactions for this compound, has not been published.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. Computational methods are used to determine the geometry and relative energies of these conformers to identify the most stable, lowest-energy structure. researchgate.net

Tautomerism is a form of isomerism where molecules (tautomers) readily interconvert through a chemical reaction, most commonly the migration of a proton. jocpr.com Computational studies can predict the relative stability of different tautomeric forms in the gas phase and in various solvents, which is crucial for understanding a molecule's chemical behavior and reactivity. researchgate.netzsmu.edu.ua For this compound, potential tautomerism could involve the amino group and the acetonitrile (B52724) moiety.

However, specific computational studies on the conformational landscape or the tautomeric equilibria of this compound are absent from the available scientific literature.

Solvent Effects on Molecular Properties and Reactivity using Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. Continuum models are a class of computational methods used to simulate these solvent effects. In these models, the solvent is represented as a continuous medium with a specific dielectric constant, rather than individual solvent molecules. This approach allows for the efficient calculation of how a solvent can alter a molecule's behavior.

One of the most widely used continuum models is the Polarizable Continuum Model (PCM). gaussian.com Within PCM, the solute molecule is placed in a cavity within the solvent continuum, and the model calculates the electrostatic interactions between the solute and the solvent. gaussian.com Different variations of PCM, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (C-PCM), have been developed to refine these calculations. gaussian.comzsmu.edu.ua

For a molecule like this compound, continuum models can be used to study several key aspects:

Molecular Stability: The relative stability of different conformations of the molecule can change in solvents of varying polarity. Continuum models can predict the most stable geometry of the molecule in a given solvent by calculating the solvation free energy.

Reactivity: Solvation can affect the energy of reactants, transition states, and products, thereby influencing reaction rates and equilibrium constants. For instance, polar solvents might stabilize charged intermediates, accelerating a particular reaction pathway. Quantum chemical calculations using continuum models can elucidate the effect of the solvent on the stability of tautomeric forms of similar molecules. zsmu.edu.ua

Electronic Properties: The dipole moment and polarizability of this compound would be expected to change in the presence of a solvent. Continuum models can predict these changes, providing insight into how the molecule will interact with other molecules and external electric fields.

The choice of solvent in these models is crucial, as different solvents can have markedly different effects. For example, prototropic solvents have been shown to reduce the stability difference between tautomeric forms in derivatives of 1,2,4-triazole. zsmu.edu.ua Similar investigations could be applied to this compound to understand its behavior in various solvent environments.

Prediction of Spectroscopic Properties from Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic properties of molecules. Techniques like Density Functional Theory (DFT) are frequently employed for this purpose. nih.govresearchgate.net By calculating the electronic structure of a molecule, these methods can predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

For this compound, computational models can predict the following spectroscopic properties:

Vibrational Spectra (FTIR): DFT calculations can predict the harmonic vibrational frequencies of a molecule. researchgate.net These predicted frequencies correspond to the vibrational modes of the molecule, which are observed in Fourier-transform infrared (FTIR) spectroscopy. researchgate.net By comparing the calculated and experimental spectra, researchers can assign specific peaks to the stretching and bending of different chemical bonds within the molecule. For example, the characteristic stretching frequencies of the amino (-NH2), methyl (-CH3), and nitrile (-C≡N) groups in this compound could be precisely calculated.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate the NMR chemical shifts of atoms in a molecule. researchgate.net These calculations can predict the 1H and 13C NMR spectra of this compound, aiding in the assignment of experimental NMR signals to specific atoms in the molecular structure. researchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra, which are measured by UV-Vis spectroscopy. mdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* or n→π* transitions. mdpi.comresearchgate.net For this compound, TD-DFT could be used to understand how substitutions on the phenyl ring affect its electronic absorption properties. The influence of different solvents on the electronic spectra can also be modeled, providing insights into solvatochromic effects. mdpi.com

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.netresearchgate.net For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost. researchgate.netresearchgate.net

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental data for the advanced analytical characterization of the compound “this compound” is not publicly available. Detailed research findings, including specific spectral and chromatographic data required to populate the requested sections, could not be located.

Therefore, it is not possible to generate the article with the specified level of detail and scientific accuracy while adhering to the strict constraint of focusing solely on "this compound". Information on related or isomeric compounds was found, but per the instructions, this data cannot be used.

To fulfill the request, published experimental data for "this compound" would be required for the following sections:

Advanced Analytical Methodologies for Characterization and Structural Elucidation

Chromatographic Separation and Purity Assessment Techniques

Gas Chromatography (GC):Details of GC methods, which would likely involve a derivatization step, including the type of column, temperature program, and detector used.

Without access to these specific research findings, generating the requested scientifically accurate article is not feasible.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.

For the analysis of an aromatic amine and nitrile-containing compound like 2-(4-Amino-2-methylphenyl)acetonitrile, a reverse-phase UPLC method would be the standard approach. This would typically involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the efficient elution of the compound and any potential impurities.

Detection is most commonly achieved using a photodiode array (PDA) detector, which would be set to monitor wavelengths in the UV region where the aromatic ring of the compound absorbs light. The high sensitivity of UPLC would allow for the detection and quantification of even trace-level impurities. The expected output would be a chromatogram showing a sharp, well-defined peak for this compound at a specific retention time, with any other peaks indicating the presence of impurities. The integration of the peak areas would provide a quantitative measure of the purity of the sample.

Hypothetical UPLC Method Parameters:

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection PDA at 254 nm

X-ray Crystallography for Solid-State Structure Determination

The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure would reveal the planarity of the phenyl ring, the orientation of the amino, methyl, and acetonitrile substituents, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Expected Crystallographic Data Table:

ParameterExpected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pca2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z (Molecules per unit cell) 4 or 8
Calculated Density (ρ) g/cm³

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This is a crucial step in verifying the empirical formula of a newly synthesized compound. The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula of this compound (C₉H₁₀N₂). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Theoretical vs. Expected Experimental Elemental Analysis Data:

ElementTheoretical %Found % (Expected)
Carbon (C) 73.9473.9 ± 0.4
Hydrogen (H) 6.906.9 ± 0.4
Nitrogen (N) 19.1619.1 ± 0.4

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of a molecule, i.e., its ability to be oxidized or reduced. For this compound, the presence of the electron-donating amino group on the aromatic ring suggests that the compound could be susceptible to oxidation.

In a typical CV experiment, the compound would be dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) and placed in an electrochemical cell with a three-electrode system (working, reference, and counter electrodes). The potential of the working electrode is swept linearly with time, and the resulting current is measured.

The resulting voltammogram would likely show an oxidation peak corresponding to the removal of electrons from the amino group. The potential at which this peak occurs provides information about the ease of oxidation of the compound. The reversibility of the redox process can also be assessed by examining the corresponding reduction peak on the reverse scan. This information is critical for understanding the compound's stability and its potential role in electrochemical applications or metabolic pathways.

Hypothetical Cyclic Voltammetry Data:

ParameterExpected Observation
Solvent Acetonitrile
Supporting Electrolyte 0.1 M TBAPF₆
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Scan Rate 100 mV/s
Oxidation Potential (Epa) Anodic peak expected
Reduction Potential (Epc) Cathodic peak may or may not be present

Applications in Advanced Organic Synthesis and Specialized Research Fields

2-(4-Amino-2-methylphenyl)acetonitrile as a Versatile Synthetic Building Block

The strategic placement of an amino group and a nitrile moiety on a substituted benzene (B151609) ring makes this compound a highly valuable intermediate in organic chemistry. These functional groups serve as reactive handles for a variety of chemical transformations, enabling chemists to construct more complex and functionally diverse molecules. Organic building blocks are fundamental units used in the creation of larger, more elaborate organic structures, and this compound exemplifies the utility of such foundational molecules in modern chemical synthesis.

Precursors for the Synthesis of Complex Organic Molecules

The inherent reactivity of the amino and nitrile groups allows this compound to serve as a starting point for the synthesis of a wide array of complex organic structures. The amino group can readily undergo diazotization, acylation, and alkylation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This dual reactivity is instrumental in multi-step synthetic sequences that aim to build intricate molecular architectures from simpler precursors. The ability to selectively modify these functional groups provides chemists with a powerful tool for designing and executing synthetic routes to novel compounds.

Intermediates in the Development of Drug Candidates and Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often involves the use of specialized intermediates. While direct examples of this compound leading to a specific marketed drug are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Phenylacetonitrile (B145931) derivatives are known precursors to a range of pharmaceuticals. The presence of the amino group on the phenyl ring offers a site for modification to modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The development of new therapeutic agents relies heavily on the availability of such versatile intermediates that can be readily incorporated into drug discovery workflows.

Utilization in the Synthesis of Heterocyclic Frameworks

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. Aminonitriles, such as this compound, are well-established precursors for the synthesis of various heterocyclic systems. The amino and nitrile functionalities can participate in intramolecular or intermolecular cyclization reactions to form a variety of nitrogen-containing heterocycles. For instance, the reaction of α-aminonitriles with other bifunctional reagents can lead to the formation of imidazoles, oxazoles, and other important heterocyclic scaffolds. These frameworks are often the core structures of many biologically active compounds.

Research Applications in Functional Materials Chemistry

Beyond its applications in traditional organic synthesis, this compound also holds promise as a precursor in the field of materials chemistry. The ability to introduce specific functionalities through this building block allows for the tailoring of material properties for specific applications.

Precursors for Polymers and Advanced Materials

The development of functional polymers with tailored properties is a significant area of materials science research. While specific polymers derived directly from this compound are not widely reported, its structural features suggest potential applications. The amino group can be used as a site for polymerization, for example, in the formation of polyamides or polyimides. Furthermore, the phenylacetonitrile moiety could be incorporated into polymer backbones or as a pendant group to impart specific electronic or optical properties to the resulting material. The copolymerization of related vinylphenyl compounds with monomers like styrene (B11656) has been explored, indicating a potential pathway for incorporating similar structures into polymeric materials.

Exploration of Biological System Interactions at a Molecular Level

The chemical scaffold of this compound represents a versatile platform for the exploration of complex biological systems. Its substituted phenylacetonitrile core is a recurring motif in compounds designed to interact with various biological targets. Research into analogous structures suggests that this compound could serve as a valuable tool in several specialized fields of advanced organic synthesis and biomedical research.

Investigations into Enzyme and Receptor Modulation

While direct studies on this compound are not extensively documented in publicly available research, the broader class of aminophenylacetonitrile derivatives has been a subject of interest in medicinal chemistry for its potential to modulate the activity of enzymes and receptors. These molecular targets are crucial in a vast array of physiological and pathological processes.

The general structure of aminophenylacetonitrile derivatives allows for diverse chemical modifications, enabling the synthesis of focused libraries of compounds for screening against specific biological targets. For instance, derivatives of the related compound 2-phenylacetonitrile (B1602554) are known precursors to a variety of pharmaceuticals. The introduction of amino and methyl groups on the phenyl ring, as seen in this compound, can significantly influence the compound's electronic and steric properties, which in turn can affect its binding affinity and selectivity for enzymes and receptors.

In drug discovery, radioligand receptor binding assays are a fundamental tool for identifying and characterizing the interaction of novel compounds with their biological targets. nih.gov Compounds with a phenylacetonitrile backbone could be rationally designed and synthesized to target specific receptors, such as those involved in neurological, cardiovascular, or immunological functions. nih.gov The amino group on the phenyl ring of this compound offers a reactive site for further chemical elaboration, allowing for the attachment of various pharmacophores to modulate binding to target proteins.

Table 1: Potential Enzyme and Receptor Targets for Phenylacetonitrile Derivatives

Target Class Specific Examples Potential Therapeutic Area
Enzymes Cyclooxygenases (COX-1/COX-2) nih.govnih.gov, 5-Lipoxygenase (5-LOX) nih.gov, Kinases Inflammation, Pain, Cancer
Receptors G-protein coupled receptors (GPCRs), Ion channels Neurological disorders, Cardiovascular diseases
Other Proteins Thymidylate Synthase nih.gov Cancer

Studies on Modulation of Biochemical Pathways (e.g., Inflammation, Cellular Signaling)

The phenylacetonitrile scaffold is present in molecules that have been investigated for their ability to modulate key biochemical pathways, such as those involved in inflammation and cellular signaling. The inflammatory response, for example, is mediated by a complex network of signaling molecules and enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov

Derivatives of 2-(4-methylsulfonylphenyl) indole (B1671886) have shown significant anti-inflammatory activity through the inhibition of COX-2. nih.gov Similarly, other novel compounds have demonstrated inhibitory effects on both COX and 5-LOX enzymes, suggesting a dual mechanism for controlling inflammation. nih.govresearchgate.net The structural features of this compound, particularly the amino and methyl substitutions on the phenyl ring, could be exploited to develop new anti-inflammatory agents. The amino group, for instance, could be functionalized to enhance selectivity for specific enzymes in the inflammatory cascade.

Cellular signaling pathways, which govern processes like cell proliferation, differentiation, and apoptosis, are another important area of investigation. The modulation of these pathways is a cornerstone of modern therapeutics, especially in oncology. Quinoline (B57606) derivatives, which share some structural similarities with substituted phenylacetonitriles, have been extensively studied for their anticancer activities. nih.gov The phenylacetonitrile core can be considered a "privileged scaffold" that can be decorated with various functional groups to interact with specific components of cellular signaling pathways.

Development of Chemical Tools for Cell Reprogramming Research (e.g., Oct3/4 Induction)

The field of regenerative medicine and cell reprogramming relies on the use of small molecules to control cell fate. While no direct studies link this compound to cell reprogramming, the search for novel chemical inducers of pluripotency is an active area of research. The goal is to identify compounds that can replace or enhance the efficiency of the transcription factors, such as Oct3/4, that are traditionally used to generate induced pluripotent stem cells (iPSCs).

The development of chemical tools for cell reprogramming often involves high-throughput screening of diverse chemical libraries. The phenylacetonitrile scaffold, due to its synthetic tractability, is an attractive starting point for generating such libraries. By modifying the substituents on the phenyl ring of this compound, it may be possible to create derivatives that can modulate the expression of key pluripotency genes.

Preclinical Compound Development (as scaffolds or for mechanism elucidation)

In preclinical drug development, the identification of novel molecular scaffolds is of paramount importance. The phenylacetonitrile framework serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored for a wide range of biological activities, including antimicrobial and anticancer properties.

The term "scaffold" in medicinal chemistry refers to a core molecular structure that can be systematically modified to create a library of related compounds. Spirocyclic scaffolds, for example, are prized for their inherent three-dimensional nature, which can lead to improved potency and selectivity. bldpharm.com While not spirocyclic itself, the phenylacetonitrile unit can be incorporated into larger, more complex structures. The amino group of this compound provides a convenient handle for such synthetic elaborations.

Furthermore, simple molecules like this compound can be used to elucidate the mechanism of action of more complex drugs. By studying the biological effects of a series of structurally related compounds, researchers can identify the key pharmacophoric features responsible for a particular activity.

Table 2: Biological Activities of Phenylacetonitrile-Related Scaffolds

Compound Class Biological Activity Reference
Diphenyl Acrylonitrile Derivatives Promotion of Neurogenesis nih.gov
4-Aminoantipyrine Derivatives Anti-inflammatory, Anthelmintic nih.gov
Aminodiphenylamine Derivatives Antimicrobial, Antibiofilm mdpi.com
Quinoline Derivatives Anticancer, Antimicrobial, Anticonvulsant nih.gov

Agrochemical Research and Pesticide Development

The phenylacetonitrile moiety is not only relevant in pharmaceuticals but also in the agrochemical industry. The parent compound, phenylacetonitrile, is a known starting material for the synthesis of fungicides and insecticides. The biological activity of these compounds often relies on their ability to interfere with essential biochemical pathways in pests.

It is important to note that a related but more complex compound, 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, has been identified as an impurity in the production of the anthelmintic drug Closantel, which is used to treat parasitic infections in animals. chemicalbook.comgoogle.com This suggests that compounds with a substituted aminomethylphenyl acetonitrile (B52724) core have relevance in the broader field of animal health and pest control.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Synthesis of 2-(4-Amino-2-methylphenyl)acetonitrile

The efficient and sustainable synthesis of this compound is paramount for its widespread use. Current synthetic routes, while effective, may be subject to limitations such as high costs, environmental concerns, and challenges in catalyst recovery and reuse. Future research should prioritize the development of advanced catalytic systems that address these shortcomings.

One promising direction is the exploration of novel graphitic carbon nitride (GAC) supported catalysts. sciencedaily.com Recent breakthroughs have demonstrated that GACs featuring dual metal cores, such as copper ions, can facilitate complex cross-coupling reactions with high efficiency and selectivity. sciencedaily.com Such systems offer the advantages of being recoverable and reusable, significantly reducing the carbon footprint compared to conventional catalysts. sciencedaily.com Investigating the application of these GACs to the synthesis of aminonitriles could lead to more sustainable and economically viable production processes.

Furthermore, the field of organocatalysis presents a metal-free alternative for synthesizing α-aminonitriles. mdpi.com The Strecker reaction, a classic method for producing these compounds, has been significantly advanced through the use of chiral organocatalysts to achieve high enantioselectivity. mdpi.com Research into organocatalytic pathways for the synthesis of this compound could provide a powerful tool for producing chiral derivatives and avoiding metal contamination in the final product. Additionally, exploring one-pot methods, potentially using catalysts like iron trichloride (B1173362) under controlled pH and temperature, could streamline the synthesis process by reducing the need for isolating intermediates. google.com

Catalyst TypePotential Advantages for SynthesisRelevant Research Area
Graphitic Carbon Nitride (GAC)High efficiency, reusability, lower environmental impact, improved yield. sciencedaily.comSustainable manufacturing of fine chemicals. sciencedaily.com
OrganocatalystsMetal-free synthesis, high enantioselectivity, avoids metal contamination. mdpi.comAsymmetric synthesis of α-aminonitriles. mdpi.com
Phase-Transfer CatalystsMild reaction conditions, potential for one-pot synthesis. arkat-usa.orgSynthesis of functionalized nicotinonitriles. arkat-usa.org

Expanding the Scope of Reactivity and Derivatization via New Reaction Pathways

The molecular architecture of this compound, featuring a primary amino group and a nitrile group, offers rich opportunities for chemical modification and the synthesis of novel derivatives. Future research should aim to expand the known reactivity of this compound through the exploration of new reaction pathways.

The nitrile group is a versatile functional group that can participate in a wide array of transformations. It can serve as a building block in the construction of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. mdpi.com For instance, research could focus on intramolecular cyclization reactions to create novel fused heterocyclic systems. acs.orgnih.gov Inspired by studies on related compounds, oxidative cyclization could be explored to synthesize derivatives containing oxoindoline moieties. acs.org

The primary amino group is also a prime target for derivatization. It can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. Advanced derivatization reagents can be employed to systematically modify the compound's structure. mdpi.comnih.gov Mannich-type reactions, for example, could be used to construct more complex molecular scaffolds, such as thieno[2,3-d]pyrimidine (B153573) core systems, from aminonitrile precursors. nih.gov These new pathways would enable the creation of libraries of novel compounds for screening in various applications.

Potential Reaction Pathways for Derivatization:

Oxidation: The amino group can be oxidized to form nitro compounds.

Reduction: The nitrile group can be reduced to a primary amine.

Substitution: The amino group can participate in nucleophilic substitution with reagents like alkyl halides.

Cyclization: The aniline (B41778) moiety can be used in intramolecular cyclization to form novel heterocycles. acs.org

Mannich-type Reactions: The amino group can react with aldehydes and other components to build complex structures. nih.gov

Advanced Computational Modeling for Structure-Activity Relationship Prediction in Derivatized Forms

As new derivatives of this compound are synthesized, predicting their properties and biological activities becomes crucial. Advanced computational modeling offers a powerful tool to establish structure-activity relationships (SAR) and guide synthetic efforts in a more efficient manner.

Future research should leverage quantum chemical calculations and quantitative structure-activity relationship (QSAR) modeling. Quantum chemical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the outcomes of unexplored reaction pathways. mdpi.com QSAR studies can establish a mathematical correlation between the chemical structure of derivatives and their biological activity or physical properties. By analyzing how different substituents affect a compound's efficacy, researchers can rationally design new molecules with enhanced performance. acs.orgfrontiersin.org

For example, in the development of new therapeutic agents, molecular docking simulations could predict how different derivatives bind to specific biological targets. This computational screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. Correlating computational predictions with experimental data, such as IC50 values, is essential for validating and refining these models. acs.org

Interdisciplinary Research Integrating this compound into Emerging Technologies

The unique chemical structure of this compound makes it a promising candidate for applications beyond traditional organic synthesis. Interdisciplinary research is key to integrating this compound and its derivatives into emerging technologies, particularly in materials science and electronics.

Nitrile-containing compounds are widely used in the development of advanced materials. mdpi.com Related aminonitrile structures have been identified as monomers for creating Covalent Organic Frameworks (COFs) and are used in the development of electronic, magnetic, and optical materials. bldpharm.com Future research could explore the potential of this compound as a building block for such advanced materials. Its derivatives could be investigated for properties like aggregation-induced emission, which is valuable for developing novel sensors and organic light-emitting diodes (OLEDs).

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-(4-Amino-2-methylphenyl)acetonitrile, and how do reaction conditions influence yield and purity?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, similar compounds are synthesized via:

  • Friedel-Crafts alkylation : Using acetonitrile derivatives and aromatic amines under acidic conditions .
  • Catalytic coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing substituents to the aromatic ring .
  • Solvent and temperature optimization : Reactions in acetonitrile or ethanol at 70–100°C improve yields, while excess reagents reduce byproducts .
  • Yield and purity : Acidic workup and column chromatography (silica gel, ethyl acetate/hexane) achieve >90% purity. Yields vary (50–85%) depending on catalyst efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and nitrile carbon (δ 115–120 ppm) confirm structure .
  • IR : Sharp peaks at ~2250 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 161.1 for C₉H₁₀N₂) .

Q. What are the key structural analogs of this compound, and how do substituents affect reactivity?

  • Answer : Analogs include:

  • N1-(4-Amino-2-methylphenyl)acetamide : Replaces nitrile with acetamide, altering hydrogen-bonding capacity .
  • 4-Methoxyphenylacetonitrile : Methoxy group increases electron density, enhancing electrophilic substitution .
  • 2-(3-Amino-4-(trifluoromethyl)phenyl)acetonitrile : Trifluoromethyl group improves metabolic stability and receptor binding .
  • Substituent effects: Electron-donating groups (e.g., -NH₂) activate the ring for electrophilic reactions, while halogens (-Cl, -Br) enhance halogen bonding .

Advanced Research Questions

Q. What computational models predict the biological activity of this compound, and how do structural modifications affect receptor binding?

  • Answer :

  • Molecular docking : Used to simulate interactions with enzymes (e.g., kinases) and receptors (e.g., GPCRs). The nitrile group often participates in hydrogen bonding with active-site residues .
  • QSAR studies : Correlate substituent electronegativity with bioactivity. For example, -CF₃ groups increase lipophilicity and blood-brain barrier penetration .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes upon methyl or amino group modification .

Q. How can researchers resolve contradictions in reported biological activity data for phenylacetonitrile derivatives?

  • Answer : Contradictions arise from:

  • Assay variability : Standardize in vitro protocols (e.g., fixed incubation time, cell lines) to compare IC₅₀ values .
  • Structural nuances : For example, this compound may show higher kinase inhibition than 2-(4-chlorophenyl) analogs due to enhanced H-bonding .
  • Meta-analysis : Use tools like Forest plots to statistically reconcile disparate datasets .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • Nitrile participation : The -C≡N group stabilizes transition states via resonance, accelerating SNAr reactions .
  • Amino group directing effects : -NH₂ directs electrophiles to the para position, while -CH₃ sterically hinders ortho substitution .
  • Kinetic studies : Pseudo-first-order rate constants (kobs) show pH-dependent reactivity, with optimal activity at pH 7–9 .

Methodological Guidance

Q. How to optimize reaction conditions for synthesizing this compound derivatives?

  • Answer :

  • Catalyst screening : Test Pd(OAc)₂, CuI, or FeCl₃ for coupling reactions; Pd catalysts often give higher yields .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature gradient : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from hours to minutes .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Answer :

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., tyrosine kinases) using fluorescence-based substrates .
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding affinity : Surface plasmon resonance (SPR) or ITC to quantify interactions with proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.